molecular formula C14H19NO B8020566 (1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL

(1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL

Cat. No.: B8020566
M. Wt: 217.31 g/mol
InChI Key: LSQZRPLAUOVRPZ-AMIUJLCOSA-N
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Description

(1S,4R)-2-Benzyl-2-azabicyclo[222]octan-6-OL is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexanone and benzylamine.

    Cyclization: The key step involves the cyclization of the intermediate to form the azabicyclo[2.2.2]octane structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry techniques are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, amines, or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: It is employed in studies investigating the interaction of bicyclic compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target. The benzyl group and hydroxyl functionality contribute to the compound’s overall binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R,6S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol: This compound shares a similar bicyclic framework but differs in the presence of an oxabicyclo structure and trimethyl substitution.

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system and oxygen atom incorporation.

Uniqueness

(1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL is unique due to its specific combination of a benzyl group and an azabicyclo[2.2.2]octane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-8-12-6-7-13(14)15(10-12)9-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZRPLAUOVRPZ-AMIUJLCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(C[C@@H]1CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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